molecular formula C13H10ClNO3 B6364275 5-(5-Chloro-2-methoxyphenyl)nicotinic acid, 95% CAS No. 376592-17-5

5-(5-Chloro-2-methoxyphenyl)nicotinic acid, 95%

Cat. No. B6364275
CAS RN: 376592-17-5
M. Wt: 263.67 g/mol
InChI Key: STOIWSHSUNXELR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(5-Chloro-2-methoxyphenyl)nicotinic acid (5-Cl-MPA) is an important synthetic compound with numerous potential uses in the field of scientific research. It is a derivative of nicotinic acid, an important precursor of the coenzyme nicotinamide adenine dinucleotide (NAD). 5-Cl-MPA has been used in numerous studies to investigate a variety of biological processes and has been found to have a range of potential applications.

Scientific Research Applications

5-(5-Chloro-2-methoxyphenyl)nicotinic acid, 95% has been used in numerous scientific research studies to investigate a variety of biological processes. It has been found to act as an inhibitor of the enzyme aldehyde dehydrogenase, which plays an important role in the metabolism of aldehydes. In addition, 5-(5-Chloro-2-methoxyphenyl)nicotinic acid, 95% has been used to study the effect of NAD+ on the activity of the enzyme glyceraldehyde-3-phosphate dehydrogenase, which plays a key role in glycolysis. 5-(5-Chloro-2-methoxyphenyl)nicotinic acid, 95% has also been used to study the effect of NAD+ on the activity of the enzyme malate dehydrogenase, which is involved in the citric acid cycle.

Mechanism of Action

The mechanism of action of 5-(5-Chloro-2-methoxyphenyl)nicotinic acid, 95% is still not fully understood. However, it is believed to act as an inhibitor of the enzyme aldehyde dehydrogenase, which plays an important role in the metabolism of aldehydes. It is thought to bind to the active site of the enzyme, preventing it from catalyzing the reaction. In addition, 5-(5-Chloro-2-methoxyphenyl)nicotinic acid, 95% has been found to affect the activity of other enzymes, such as glyceraldehyde-3-phosphate dehydrogenase and malate dehydrogenase, by binding to the active site of these enzymes and inhibiting their catalytic activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(5-Chloro-2-methoxyphenyl)nicotinic acid, 95% are still being studied. However, it is believed to have a range of potential effects. For example, it has been found to inhibit the enzyme aldehyde dehydrogenase, which plays an important role in the metabolism of aldehydes. In addition, it has been found to affect the activity of other enzymes, such as glyceraldehyde-3-phosphate dehydrogenase and malate dehydrogenase, by binding to the active site of these enzymes and inhibiting their catalytic activity.

Advantages and Limitations for Lab Experiments

5-(5-Chloro-2-methoxyphenyl)nicotinic acid, 95% has several advantages for use in lab experiments. It is relatively easy to synthesize, and the resulting product can be purified using recrystallization and chromatography techniques. In addition, it is relatively stable and can be stored for long periods of time without significant degradation. However, it is important to note that 5-(5-Chloro-2-methoxyphenyl)nicotinic acid, 95% can be toxic at high concentrations and should be handled with caution.

Future Directions

There are a variety of potential future directions for the use of 5-(5-Chloro-2-methoxyphenyl)nicotinic acid, 95%. For example, it could be used to investigate the effect of NAD+ on the activity of other enzymes, such as those involved in the metabolism of fatty acids or amino acids. In addition, it could be used to study the effect of NAD+ on the activity of other proteins, such as transcription factors. Finally, it could be used to investigate the effect of NAD+ on the regulation of gene expression.

properties

IUPAC Name

5-(5-chloro-2-methoxyphenyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO3/c1-18-12-3-2-10(14)5-11(12)8-4-9(13(16)17)7-15-6-8/h2-7H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STOIWSHSUNXELR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C2=CC(=CN=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20680883
Record name 5-(5-Chloro-2-methoxyphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20680883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(5-Chloro-2-methoxyphenyl)nicotinic acid

CAS RN

376592-17-5
Record name 5-(5-Chloro-2-methoxyphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20680883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Following the procedure of Example 1b), except substituting 2-methoxy-5-chlorophenylboronic acid; for 4-carboxyphenylboronic acid; and substituting 5-bromonicotinic acid; for the compound of 1a), the title compound was prepared. MS (ES) m/z 264 [M+H].
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